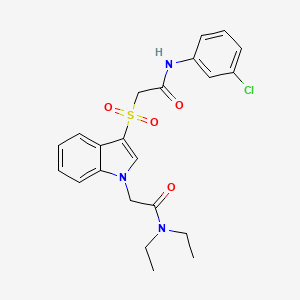
2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C22H24ClN3O4S and its molecular weight is 461.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Mode of Action
This can lead to changes in the biochemical pathways in which these targets are involved .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related to cell cycle regulation, apoptosis, and cellular response to stress .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, which can be influenced by factors such as solubility, stability, and the presence of transport proteins .
Result of Action
Given the potential targets, it’s likely that the compound could induce changes in cell behavior, potentially influencing cell growth, division, and survival .
Activité Biologique
The compound 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide , identified by its CAS number 878056-20-3 , is a complex organic molecule with potential biological activities. Its structure includes a sulfonamide moiety, which is known for various pharmacological properties, including antimicrobial and antitumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is C22H24ClN3O4S, with a molecular weight of 462.0 g/mol . The presence of the 3-chlorophenyl group and the sulfonamide functionality suggests significant interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 878056-20-3 |
| Molecular Formula | C22H24ClN3O4S |
| Molecular Weight | 462.0 g/mol |
Research indicates that compounds containing sulfonamide groups often exhibit their biological activity through inhibition of specific enzymes or receptors. The proposed mechanisms for the activity of this compound include:
- Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Receptor Modulation : The indole moiety can interact with serotonin receptors, potentially influencing neurotransmitter pathways.
Antimicrobial Activity
A study involving structurally similar compounds demonstrated that chloroacetamides exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their lipophilicity and ability to penetrate bacterial membranes .
Antitumor Activity
Preliminary studies on related indole derivatives have shown promise in antitumor applications. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several chloroacetamides were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to our target compound displayed significant inhibition zones against S. aureus, while showing moderate activity against E. coli due to differences in cell wall structure .
Case Study 2: Antitumor Potential
Research published in the Journal of Medicinal Chemistry highlighted a series of indole-based compounds that exhibited cytotoxic effects on various cancer cell lines. These compounds were effective at low micromolar concentrations, suggesting that our target compound may also possess similar properties .
Propriétés
IUPAC Name |
2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)31(29,30)15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSVHVUKMLUKJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














